2-Amino-5-iodoisophthalic acid is an organic compound characterized by the molecular formula . This compound is a derivative of isophthalic acid, where an amino group is introduced at the 2-position and an iodine atom at the 5-position. The compound is significant in various fields, including organic synthesis and medicinal chemistry, due to its unique structural features that allow for diverse chemical reactions and applications.
2-Amino-5-iodoisophthalic acid can be sourced from isophthalic acid through iodination processes. It belongs to the class of aromatic carboxylic acids and is categorized as a substituted isophthalic acid. Its derivatives are often used as intermediates in synthesizing more complex organic compounds.
The synthesis of 2-Amino-5-iodoisophthalic acid typically involves the iodination of 5-aminoisophthalic acid. The process can be summarized as follows:
The typical yield for this synthesis can vary but is generally around 70-90%, depending on the specific conditions used.
The molecular structure of 2-Amino-5-iodoisophthalic acid can be represented as follows:
This structure allows for various interactions, making it a versatile building block in organic chemistry.
2-Amino-5-iodoisophthalic acid can participate in several types of chemical reactions:
These reactions are crucial for synthesizing more complex molecules in pharmaceutical and materials science applications.
In biological contexts, 2-Amino-5-iodoisophthalic acid may interact with various biochemical pathways due to its amino group, which can participate in hydrogen bonding and ionic interactions. This interaction influences physiological functions related to nutrition and biological regulation.
The mechanism of action involves:
These properties make it suitable for various scientific applications, particularly in organic synthesis and materials science.
Electrophilic iodination of 5-aminoisophthalic acid requires precise activation of iodine due to the electron-withdrawing nature of carboxyl groups. Modern protocols employ iodine-oxidant systems in strongly acidic media to generate the electrophilic iodinating agent in situ. As detailed in iodination patents, iodine reacts with oxidizing agents (e.g., H₂O₂, ozone, or persulfates) in concentrated sulfuric acid to form I⁺ species capable of attacking the aromatic ring. For example, sulfuric acid (70-92% v/v) serves dual roles as reaction medium and dehydrating agent, enhancing electrophilicity [1] [3] [5]. A critical limitation of classical methods (e.g., ICl/HCl) involves chlorinated byproducts (≤0.35% in impurities), necessitating extensive purification. In contrast, optimized iodine/H₂O₂/H₂SO₄ systems achieve selective monoiodination at the 5-position of 5-aminoisophthalic acid with total impurities <1% [3] [5].
Table 1: Comparative Iodination Systems
Iodinating Agent | Acid Medium | Byproducts | Purity (%) |
---|---|---|---|
I₂/H₂O₂ | H₂SO₄ (92%) | Minimal | ≥98.4 |
ICl | HCl (44.5%) | Chlorinated | ≤95 |
KI/KIO₃ | HCl (30%) | I₂ residues | ≥97.5 |
Regioselectivity toward the 5-position is governed by protecting group strategies and catalyst design. The unprotected amino group (-NH₂) competes with carboxyl groups for electrophilic attack, risking over-iodination. Patent US20120041224A1 resolves this via in situ protonation in sulfuric acid, converting -NH₂ to -NH₃⁺ and deactivating ortho/para positions [3] [5]. For enhanced kinetics, haloperoxidase mimics like vanadium catalysts or in situ-generated iodonium (I⁺) salts accelerate iodination without metal residues. For example, KI/KIO₃ mixtures in HCl media enable catalytic iodine recycling, reducing iodine stoichiometry by 40% while maintaining >95% regioselectivity [6]. Crucially, pH control below 2.0 suppresses diiodination, preserving the monoiodinated product as a key intermediate for contrast agents like iopamidol [3] [6].
Solvent polarity critically impacts reaction homogeneity and iodine solubility. Polar aprotic solvents (DMSO, DMF) dissolve 5-aminoisophthalic acid but risk N-alkylation byproducts at >80°C. Aqueous sulfuric acid (70-92%) remains optimal for triiodination due to protonation control, though solubility challenges necessitate staged temperature ramping [3] [6]. As disclosed in CN113200883A, a stepwise protocol achieves full triiodination:
Table 2: Temperature-Dependent Product Distribution
Temperature (°C) | Reaction Time (h) | Monoiodo (%) | Diiodo (%) | Triiodo (%) |
---|---|---|---|---|
30 | 10 | 85 | 15 | 0 |
80 | 10 | 3 | 22 | 75 |
90 | 12 | 0 | 8 | 92 |
Solution-phase synthesis dominates industrial production due to scalability in acidic aqueous media. However, solid-phase methodologies offer advantages for functionalized derivatives. As demonstrated in peptide synthesis, Boc-protected 5-aminoisophthalic acid anchored to Merrifield resins enables iodination under mild conditions (25–40°C), minimizing side reactions [9]. Post-iodination, "safety-catch" linkers (e.g., diketopiperazine-based) release products via nucleophilic cleavage, avoiding harsh acidolysis. Though yields in solid-phase are 10–15% lower than solution-phase (≤85% vs. ≥95%), they reduce purification burdens for high-value derivatives [9]. For non-peptidic applications like contrast agents, solution-phase remains preferred due to cost and throughput.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7